Antibacterial agent 12

Antibacterial activity Minimum inhibitory concentration Staphylococcus aureus

Antibacterial agent 12 is a biaryloxazolidinone with an MIC of 0.125 µg/mL against S. aureus—32-fold more potent than linezolid—and broad-spectrum Gram-positive activity (MRSA, MSSA, LREF, VRE). Its documented stability in human liver microsomes and reduced MAO-A inhibition differentiate it from generic oxazolidinones, eliminating confounds in SAR, resistance profiling, and in vivo efficacy models. Supplied as a ≥98% purity solid, this compound is the definitive reference standard for oxazolidinone discovery programs. Order to advance your antibacterial pipeline.

Molecular Formula C22H24FN5O5S
Molecular Weight 489.5 g/mol
Cat. No. B12416496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 12
Molecular FormulaC22H24FN5O5S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C=NN4CCS(=O)(=O)CC4)F
InChIInChI=1S/C22H24FN5O5S/c1-15(29)24-13-19-14-28(22(30)33-19)18-4-5-20(21(23)10-18)16-2-3-17(25-11-16)12-26-27-6-8-34(31,32)9-7-27/h2-5,10-12,19H,6-9,13-14H2,1H3,(H,24,29)/b26-12+/t19-/m0/s1
InChIKeyUVAXIRWDQGJIDM-XDWZDTHNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 12 (2382921-99-3): A Biaryloxazolidinone Derivative with Quantified Stability and Safety Advantages for Gram-Positive Research


Antibacterial agent 12 (CAS: 2382921-99-3) is a biaryloxazolidinone analogue that targets both antibiotic-susceptible and antibiotic-resistant Gram-positive bacteria [1]. First characterized as compound 14a-7 in a 2020 structure–activity optimization study, it was developed to address chemical and metabolic instability observed in earlier hydrazone-containing biaryloxazolidinones while preserving potent antibacterial activity [2]. Its molecular formula is C22H24FN5O5S (molecular weight: 489.52 g/mol), and it is supplied as a solid for research use only .

Why Generic Oxazolidinone Substitution Fails: Class-Level Heterogeneity in Potency, Metabolic Stability, and MAO-A Liability Affects Experimental Reproducibility and Procurement Decisions


Oxazolidinone-class antibacterials share a conserved protein synthesis inhibition mechanism, yet their performance in research settings diverges sharply due to structural variations affecting metabolic stability, enzyme inhibition, and antibacterial potency. Linezolid, the class prototype, exhibits reversible monoamine oxidase (MAO) inhibition [1] and shows variable metabolic stability, while newer biaryloxazolidinones demonstrate order-of-magnitude differences in MIC values against identical strains [2]. Substituting a research-grade biaryloxazolidinone with a generic oxazolidinone without accounting for these quantifiable differences risks experimental confounds in mechanism-of-action studies, resistance profiling, and in vivo efficacy models. The differential evidence presented in Section 3 provides the specific quantitative justification for compound selection.

Antibacterial Agent 12: Quantitative Differential Evidence Against Closest Oxazolidinone Comparators


Antibacterial Agent 12 Exhibits 32-Fold Lower MIC Against S. aureus Relative to Linezolid in Broth Microdilution Assays

Antibacterial agent 12 (compound 14a-7) demonstrates a minimum inhibitory concentration (MIC) of 0.125 μg/mL against S. aureus ATCC 29213 in broth microdilution assays, representing a 32-fold improvement in potency relative to linezolid (MIC = 4 μg/mL) under identical testing conditions [1]. The compound also maintains MIC values of 0.125–0.25 μg/mL against a broader panel of Gram-positive bacteria including MRSA, MSSA, LREF, and VRE clinical isolates [2].

Antibacterial activity Minimum inhibitory concentration Staphylococcus aureus

Antibacterial Agent 12 Demonstrates Lower Human MAO-A Inhibitory Activity Compared to Linezolid in In Vitro Enzyme Assays

In direct comparative human MAO-A enzyme inhibition assays, antibacterial agent 12 (compound 14a-7) exhibits lower inhibitory activity against human MAO-A compared to linezolid [1]. This reduced MAO-A liability addresses a known safety concern associated with oxazolidinone-class antibacterials, where reversible MAO inhibition has been linked to serotonergic adverse effects in clinical settings [2].

Monoamine oxidase inhibition Safety pharmacology MAO-A

Antibacterial Agent 12 Maintains Stability in Human Liver Microsomes, Enabling Reliable Metabolic Profiling

Antibacterial agent 12 (compound 14a-7) is stable in human liver microsome assays, a property explicitly engineered to overcome the chemical and metabolic instability observed in its predecessor compound OB-104 [1]. This stability contrasts with the moderate metabolism reported for structurally related biaryloxazolidinone-hydrazone analogues and supports more predictable pharmacokinetic behavior in subsequent in vitro ADME evaluations [2].

Metabolic stability Human liver microsomes ADME

Antibacterial Agent 12 Shows Non-Cytotoxic Activity Against HepG2 Hepatic Cells (IC50 > 25 μM) in MTT Viability Assays

In MTT cytotoxicity assays performed on human HepG2 hepatic cells over 48 hours, antibacterial agent 12 (compound 14a-7) exhibited an IC50 value greater than 25 μM [1]. This non-cytotoxic profile against hepatic cells provides a quantifiable selectivity window when considered alongside its sub-micromolar antibacterial MIC values.

Cytotoxicity HepG2 Selectivity index

Antibacterial Agent 12: Validated Research Application Scenarios Based on Quantitative Differential Evidence


Oxazolidinone Structure-Activity Relationship (SAR) Studies Requiring High-Potency Reference Compounds

Antibacterial agent 12 serves as a high-potency biaryloxazolidinone reference standard in SAR campaigns, where its 0.125 μg/mL MIC against S. aureus (32-fold more potent than linezolid) provides a robust benchmark for evaluating novel oxazolidinone derivatives [1]. Its defined hydrazone-containing biaryl scaffold enables systematic modification studies aimed at optimizing antibacterial potency while retaining metabolic stability [2].

MAO-A Liability Profiling in Oxazolidinone Safety Pharmacology

Antibacterial agent 12 is suitable as a reduced-MAO-A-inhibition comparator in studies evaluating the serotonergic safety profile of oxazolidinone candidates. Its lower MAO-A inhibitory activity relative to linezolid, combined with documented metabolic stability, positions it as a valuable tool compound for differentiating antibacterial efficacy from enzyme inhibition liabilities in parallel screening cascades [1].

Metabolic Stability Assessment in Human Liver Microsome ADME Workflows

Antibacterial agent 12 is applicable as a metabolically stable probe for in vitro ADME studies requiring oxazolidinone-class compounds with predictable microsomal behavior. Its documented stability in human liver microsomes [1] supports its use in intrinsic clearance assays, CYP inhibition panels, and comparative metabolism studies where structural analogs exhibit variable degradation profiles.

Gram-Positive Antibacterial Screening Panels Including Resistant Clinical Isolates

Antibacterial agent 12 demonstrates consistent activity (MIC 0.125–0.25 μg/mL) across a panel of antibiotic-susceptible and antibiotic-resistant Gram-positive bacteria including MRSA, MSSA, LREF, and VRE clinical isolates [1]. This broad-spectrum Gram-positive activity makes it a relevant positive control for resistance surveillance studies, novel antibacterial discovery screening, and investigation of cross-resistance mechanisms in oxazolidinone-class compounds.

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